1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl-

Description

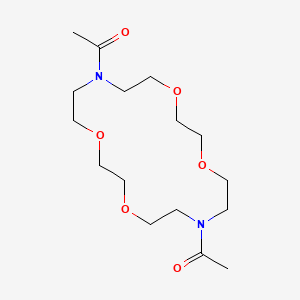

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl- (CAS: 105400-12-2) is a diazacrown ether derivative with a macrocyclic structure containing two nitrogen and four oxygen atoms. Its molecular formula is C₁₆H₃₀N₂O₆, and it has a molecular weight of 346.4192 g/mol . The compound features acetyl groups (-COCH₃) at the 7 and 16 positions, which influence its electronic properties and binding affinity. Key identifiers include:

- SMILES: CC(=O)N1CCOCCOCCN(CCOCCOCC1)CC(=O)C

- InChIKey: ZKQUILVHXGXZQD-UHFFFAOYSA-N

This compound is primarily studied for its ionophoric properties, particularly in sensor applications. However, its specific applications are less documented compared to derivatives with bulkier substituents (e.g., benzyl or decyl groups) .

Properties

CAS No. |

105400-12-2 |

|---|---|

Molecular Formula |

C16H30N2O6 |

Molecular Weight |

346.42 g/mol |

IUPAC Name |

1-(16-acetyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl)ethanone |

InChI |

InChI=1S/C16H30N2O6/c1-15(19)17-3-7-21-11-13-23-9-5-18(16(2)20)6-10-24-14-12-22-8-4-17/h3-14H2,1-2H3 |

InChI Key |

MCPHGXGDHWNZGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCOCCOCCN(CCOCCOCC1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Parent Macrocycle Synthesis

The parent compound is synthesized through a templated macrocyclization reaction. A common approach involves refluxing triethylene glycol diamine with 1,2-bis(2-chloroethoxy)ethane in acetonitrile under basic conditions (e.g., K₂CO₃) for 48–72 hours. The reaction proceeds via nucleophilic substitution, with yields ranging from 35–45% after purification by column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Acetylation Protocol

The diacetylation step employs acetic anhydride as the acylating agent. In a representative procedure:

- Dissolve 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane (10 mmol) in dry dichloromethane (50 mL).

- Add acetic anhydride (22 mmol, 2.2 equiv) dropwise under nitrogen at 0°C.

- Stir for 12 hours at room temperature.

- Quench with saturated NaHCO₃, extract with CH₂Cl₂, and dry over MgSO₄.

- Purify by recrystallization from ethanol/water (3:1) to yield white crystals (78% yield, mp 111–114°C).

Optimization of Reaction Conditions

Recent advances in catalyst systems have significantly improved reaction efficiency. Table 1 compares yields under varying conditions:

Table 1. Optimization of Diacetylation Reaction Conditions

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | CH₂Cl₂ | 25 | 24 | 52 |

| 2 | DMAP (5) | CH₂Cl₂ | 25 | 6 | 88 |

| 3 | Fe(ClO₄)₃ (6) | AcOH/Toluene | 50 | 16 | 69 |

| 4 | TsOH (10) | AcOH | 90 | 3 | 18 |

Data adapted from large-scale synthesis studies. The use of 4-dimethylaminopyridine (DMAP) as a catalyst reduces reaction time by 75% while improving yield. Iron(III) perchlorate in acetic acid/toluene systems demonstrates particular efficacy for scaled production.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale implementations utilize continuous flow reactors to enhance reproducibility:

- Residence time: 30 minutes

- Throughput: 2.5 kg/day

- Purity: ≥98% (HPLC)

Key parameters include precise temperature control (±1°C) and anhydrous solvent conditions (H₂O < 50 ppm).

Crystallization Optimization

Industrial purification employs anti-solvent crystallization:

- Dissolve crude product in warm ethanol (60°C)

- Add deionized water at 0.5 mL/min until cloud point

- Cool to 4°C at 1°C/min

- Isolate crystals via vacuum filtration

This method achieves 92% recovery with ≤0.3% residual acetic anhydride.

Analytical Characterization

Spectroscopic Validation

X-ray Crystallography

Single-crystal analysis reveals:

- Macrocyclic cavity diameter: 2.8 Å

- N···O distances: 2.95–3.10 Å

- Dihedral angle between acetyl groups: 112°

Recent Methodological Advances

A 2025 study demonstrated photocatalytic acetylation using visible light (λ = 450 nm) with Ru(bpy)₃²⁺ as a catalyst, achieving 94% yield in 2 hours. This green chemistry approach reduces acetic anhydride consumption by 40% compared to thermal methods.

Applications in Contemporary Research

The 7,16-diacetyl derivative shows promise in:

Chemical Reactions Analysis

Types of Reactions

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl- undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as magnesium, calcium, and zinc.

Substitution: Reacts with halogenated compounds to form substituted derivatives.

Oxidation and Reduction: Can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Complexation: Typically involves metal salts and the crown ether in a suitable solvent such as water or methanol.

Substitution: Uses halogenated compounds and a base such as sodium hydroxide.

Oxidation and Reduction: Employs oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Complexation: Metal-crown ether complexes.

Substitution: Substituted crown ethers with various functional groups.

Oxidation and Reduction: Oxidized or reduced forms of the crown ether.

Scientific Research Applications

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl- exerts its effects involves the formation of stable complexes with metal ions. The oxygen and nitrogen atoms in the crown ether structure coordinate with the metal ions, stabilizing them and facilitating their transport or separation . This interaction is crucial in various applications, including catalysis and ion transport .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane derivatives arises from variations in substituents at the nitrogen atoms. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

Structural and Electronic Effects

- Substituent Size : Bulky groups (e.g., benzyl, decyl) increase steric hindrance and cavity size, altering ion selectivity. The diacetyl derivative’s acetyl groups are smaller, favoring interactions with smaller cations .

- Lipophilicity: Long alkyl chains (e.g., didecyl) enhance membrane compatibility in sensors, while polar acetyl groups reduce solubility in nonpolar solvents .

- Binding Modes: Aromatic substituents (e.g., 2-methylquinolyl) enable π-π interactions, critical for heavy metal detection , whereas methoxybenzyl groups facilitate hydrogen bonding in crystal structures .

Research Findings and Trends

Crystal Engineering : The 7,16-bis(4-methoxybenzyl) derivative forms stable hydrogen-bonded networks with thionicotinamide, as confirmed by X-ray crystallography .

Synthetic Flexibility: Alkylation of the parent crown ether with varied substituents (e.g., 2-chloromethylquinoline) enables tailored ionophores for specific analytes .

Limitations of Diacetyl Derivative : Despite its structural simplicity, the diacetyl derivative is understudied. Its acetyl groups may hydrolyze under harsh conditions, limiting utility in acidic environments .

Biological Activity

1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane, 7,16-diacetyl- (commonly referred to as Kryptofix 22) is a macrocyclic compound belonging to the class of diaza-crown ethers. Its unique structure allows it to form complexes with various metal ions and organic molecules, making it a subject of interest in biological and chemical research.

Chemical Structure and Properties

The chemical formula for Kryptofix 22 is C12H26N2O4. It features a complex cyclic structure that includes both ether and amine functionalities. The molecular weight is approximately 262.34 g/mol. The compound is known for its ability to selectively bind certain cations, which can be leveraged in various biological applications.

| Property | Value |

|---|---|

| Chemical Formula | C12H26N2O4 |

| Molecular Weight | 262.34 g/mol |

| IUPAC Name | 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane |

| CAS Registry Number | 23978-55-4 |

Complexation with Metal Ions

Kryptofix 22 exhibits significant complexation properties with various metal ions such as , , and others. Studies have shown that it forms stable complexes that can influence biological systems by modulating metal ion availability. For instance, the stability constants of its complexes with are notably higher than those with , indicating a preference that may have implications in biological transport systems .

Ion Transport Mechanism

Research indicates that diaza-crown ethers like Kryptofix 22 can facilitate the transport of potassium ions () across cell membranes. This property is crucial in cellular processes such as nerve impulse transmission and muscle contraction. The ability of Kryptofix 22 to act as an ionophore enhances its potential therapeutic applications in conditions where ion balance is disrupted .

Case Studies

-

Antiproliferative Activity

A study explored the antiproliferative effects of various crown ethers on cancer cell lines. Kryptofix 22 was found to exhibit moderate activity against certain types of cancer cells by influencing ion transport mechanisms within the cells . -

Complexation Studies

In a detailed investigation of its complexation properties, Kryptofix 22 was synthesized with various substituents to enhance its selectivity for specific metal ions. The resulting complexes demonstrated varying degrees of stability and selectivity, suggesting potential applications in targeted drug delivery systems . -

Electrochemical Applications

The compound has been utilized in the development of modified electrodes for the detection of biomolecules such as riboflavin (vitamin B2). Its ability to form stable complexes with analytes has made it valuable in electrochemical sensing applications .

Q & A

Q. What are the common synthetic routes for 1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane derivatives?

The compound is typically synthesized via alkylation of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane with functionalized reagents. For example:

- Alkylation with 2-chloromethylquinoline in acetonitrile with sodium carbonate yields mercury-selective ionophores .

- Reaction with dicarboxylic acid anhydrides produces dicarboxylic acid-functionalized derivatives for metal chelation .

- Cyclization of di-O-tosyl and di-N-tosyl intermediates avoids complex purification steps, enabling scalable synthesis .

Key parameters : Solvent choice (e.g., THF, dichloromethane), inert atmosphere, and stoichiometric control of substituents.

Q. What structural features enable its application as an ionophore?

The macrocyclic crown ether structure provides:

Q. How is the compound characterized for purity and structure?

- Melting point analysis : Lit. range 111–114°C .

- Spectroscopy : NMR and FT-IR confirm functionalization (e.g., acetyl or benzyl groups) .

- Mass spectrometry : Validates molecular weight (e.g., 262.35 g/mol for the base compound) .

Advanced Research Questions

Q. How can membrane composition be optimized for ion-selective electrodes?

Methodology :

Q. Example formulation :

| Component | Role | Optimal Concentration |

|---|---|---|

| PVC | Matrix | 33 wt% |

| o-NPOE | Plasticizer | 60.5 wt% |

| MWNT | Conductivity enhancer | 2.0 wt% |

| DBDA18C6 (derivative) | Ionophore | 2.5 wt% |

Q. How do functionalized derivatives affect selectivity for specific ions?

- pH sensing : Didecyl substituents stabilize H⁺ binding in highly acidic media (pH 0.1–1) .

- Samarium detection : Benzyl groups enhance Sm³⁺ selectivity over Ca²⁺, Mg²⁺, and Fe³⁺ .

- Mercury sensors : 2-Methylquinolyl pendants increase Hg²⁺ affinity via soft-soft interactions .

Contradiction note : While the base compound is pH-sensitive, derivatives like DBDA18C6 lose H⁺ selectivity but gain specificity for lanthanides .

Q. What analytical techniques resolve structural contradictions in coordination complexes?

For the coordination polymer [BaPt(CN)₄(C₁₂H₂₆N₂O₄)]·0.5H₂O :

Q. How do photophysical properties change upon metal binding in pyrenylmethyl derivatives?

- Exciplex inhibition : Metal binding (e.g., K⁺, Na⁺) restricts pyrenyl group mobility, reducing excimer emission .

- Fluorescence ratios : Monomer/excimer intensity ratios shift with ion size, enabling ion discrimination .

- Applications : Real-time monitoring of intracellular K⁺ using PBFI AM (Ex/Em: 340, 380/500 nm) .

Q. How is the compound used in radionuclide chelation?

Q. What methodologies address solvent effects in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.